3-(2-Methylphenyl)cyclobutan-1-one
Description
Significance of Cyclobutanone (B123998) Scaffolds in Modern Chemical Research
Cyclobutane (B1203170) rings, including their oxidized forms like cyclobutanones, are prized in medicinal chemistry and drug discovery. Their rigid and puckered structure provides a well-defined spatial arrangement for substituents, which can be advantageous for optimizing interactions with biological targets. The inclusion of a cyclobutane ring can impart unique conformational constraints on a molecule, potentially enhancing its binding affinity and selectivity for specific enzymes or receptors. This "escape from flatland" by moving away from traditional aromatic rings towards more three-dimensional structures is a key strategy in the development of novel therapeutics.
Furthermore, cyclobutanone scaffolds are valuable synthetic intermediates. The strain energy of the four-membered ring can be harnessed as a driving force for a variety of ring-opening and rearrangement reactions, providing access to a diverse array of more complex molecular architectures that would be challenging to synthesize through other means.
Overview of Strategic Methodologies for Four-Membered Ring Synthesis
The construction of the strained cyclobutane ring requires specialized synthetic strategies. Over the years, chemists have developed a robust toolbox of reactions to efficiently form these four-membered systems. Key methodologies include:
[2+2] Cycloaddition Reactions: This is arguably the most prominent method for synthesizing cyclobutane rings. Photochemical [2+2] cycloadditions, where two olefinic units combine upon irradiation, are a powerful tool for this purpose. nih.govthieme-connect.de The reaction can be performed intramolecularly or intermolecularly and has been successfully applied to a wide range of substrates. nih.gov Additionally, thermal [2+2] cycloadditions, particularly those involving ketenes, are highly effective for the synthesis of cyclobutanones. orientjchem.org The reaction of a ketene (B1206846) with an alkene provides direct access to a cyclobutanone ring.
Ring Contraction Reactions: The Wolff rearrangement is a classic example of a ring contraction that can be used to form cyclobutane derivatives. orientjchem.org This reaction involves the conversion of a cyclic α-diazoketone into a ketene, which can then undergo a [2+2] cycloaddition to form a smaller ring. orientjchem.org
Intramolecular Cyclizations: The formation of a cyclobutane ring can also be achieved through the intramolecular cyclization of a suitably functionalized acyclic precursor. thieme-connect.de These reactions often involve the formation of a carbon-carbon bond between the first and fourth positions of a linear chain.
Radical Cyclizations: Radical-mediated reactions offer another avenue to cyclobutane rings. These processes can proceed under mild conditions and often exhibit unique selectivity.
These methods provide chemists with a range of options to tailor the synthesis of specific cyclobutane-containing target molecules.
| Synthesis Strategy | Description | Key Reactants |
| [2+2] Photocycloaddition | Formation of a cyclobutane ring from two alkene units upon exposure to light. nih.govthieme-connect.de | Alkenes |
| Ketene [2+2] Cycloaddition | Reaction of a ketene with an alkene to form a cyclobutanone. orientjchem.org | Ketene, Alkene |
| Wolff Rearrangement | Ring contraction of a cyclic α-diazoketone to form a smaller ring system. orientjchem.org | Cyclic α-diazoketone |
| Intramolecular Cyclization | Formation of the ring by connecting the ends of a linear precursor molecule. thieme-connect.de | Functionalized acyclic chains |
Contextualizing 3-(2-Methylphenyl)cyclobutan-1-one within Aryl-Substituted Cyclobutanone Chemistry
The compound this compound is a member of the aryl-substituted cyclobutanone family. The presence of the ortho-methylphenyl group introduces specific steric and electronic features that influence its synthesis and potential reactivity. The synthesis of such a molecule would likely employ one of the general strategies mentioned previously. For instance, a [2+2] cycloaddition between a ketene and o-methylstyrene would be a plausible route.
Research into aryl-substituted cyclobutanes is often driven by their potential as building blocks in medicinal chemistry. The aryl group can engage in crucial binding interactions with biological targets, while the cyclobutane ring acts as a rigid scaffold to orient the aryl substituent in a defined region of three-dimensional space. The specific substitution on the aryl ring, such as the methyl group in the ortho position of this compound, allows for fine-tuning of the molecule's properties, including its lipophilicity and metabolic stability, which are critical parameters in drug design.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylphenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-4-2-3-5-11(8)9-6-10(12)7-9/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRFZIZRSLQUEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303597 | |
| Record name | 3-(2-Methylphenyl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080636-36-7 | |
| Record name | 3-(2-Methylphenyl)cyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080636-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylphenyl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methylphenyl)cyclobutan-1-one | |
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Reaction Pathways and Mechanistic Investigations of 3 2 Methylphenyl Cyclobutan 1 One
Cyclobutanone (B123998) Ring-Opening Reactions
The high ring strain of the cyclobutane (B1203170) ring, estimated to be around 26 kcal/mol, is a primary driving force for reactions that lead to its cleavage. The presence of a carbonyl group provides a site for electronic activation, facilitating various transformations that relieve this strain.
Exposure to heat or ultraviolet light can provide the necessary energy to induce the cleavage of the C-C bonds within the cyclobutanone ring, leading to distinct reaction pathways.
Thermally or photochemically induced retro-[2+2] cycloadditions, also known as cycloreversions, represent a fundamental reaction pathway for cyclobutanes. nih.gov This pericyclic reaction involves the cleavage of two sigma bonds to form two new pi bonds, effectively reversing a [2+2] cycloaddition. iupac.org For 3-(2-methylphenyl)cyclobutan-1-one, this would involve the cleavage of the ring to yield a substituted alkene and ketene (B1206846).
The stereochemistry of such electrocyclic reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.org
Thermal Conditions : Under heating, the ring opening of a cyclobutene (B1205218) (a related 4-membered ring) proceeds in a conrotatory fashion, where the terminal groups rotate in the same direction. masterorganicchemistry.comlibretexts.org
Photochemical Conditions : Under irradiation with UV light, the reaction proceeds via an excited state and the ring opening is disrotatory, with the terminal groups rotating in opposite directions. wikipedia.orgmasterorganicchemistry.com
While specific studies on this compound are not prevalent, the thermal ring-opening of substituted benzocyclobutenes to ortho-quinodimethanes, which can be trapped by dienophiles, is a well-documented example of this type of reactivity. wikipedia.org
A significant photochemical reaction of cyclic ketones is decarbonylation, which involves the expulsion of a molecule of carbon monoxide (CO). nih.gov This process typically initiates with the photoexcitation of the ketone to a singlet excited state, followed by a Norrish Type I cleavage of one of the α-carbon-carbonyl carbon bonds. nih.govresearchgate.net
For this compound, this would form a 1,4-diradical intermediate. This diradical can then undergo several competing reactions:
CO Expulsion : The diradical can lose a molecule of carbon monoxide to form a new 1,3-diradical. This new radical can then close to form a cyclopropane (B1198618) derivative (an aryl-substituted cyclopropane) or undergo rearrangement.
Ring Closure : The initial 1,4-diradical can re-close to reform the starting cyclobutanone.
Intramolecular Reactions : In some cases, the diradical can undergo intramolecular hydrogen abstraction or other rearrangements.
The photochemical decarbonylation of other strained four-membered ring ketones, such as 3-oxetanone, has been shown to produce reactive ylide intermediates that can be trapped in [3+2] cycloaddition reactions with alkenes. nih.govresearchgate.netchemrxiv.org This suggests that the decarbonylation of this compound could potentially be used to generate novel cyclopropane or other cyclic structures. In addition to photochemical methods, decarbonylation can sometimes be achieved using transition metal catalysts. whiterose.ac.uk
| Reaction Type | Conditions | Key Intermediate | Potential Product(s) |
|---|---|---|---|
| Retro-[2+2] Cycloaddition | Thermal (Δ) or Photochemical (hν) | Pericyclic Transition State | o-Tolyl-substituted alkene + Ketene |
| Norrish Type I Decarbonylation | Photochemical (hν) | 1,4-Diradical, then 1,3-Diradical | 1-(2-Methylphenyl)-1-propene, Carbon Monoxide, Aryl-substituted cyclopropane |
In the presence of acid, the carbonyl oxygen of this compound can be protonated, which significantly activates the molecule towards nucleophilic attack and ring-opening. The mechanism often resembles a hybrid between SN1 and SN2 pathways. libretexts.org
The protonated cyclobutanone is susceptible to attack by even weak nucleophiles (e.g., water, alcohols). libretexts.orgyoutube.com The regioselectivity of the attack depends on the substitution pattern. Attack can occur at either the α-carbon or the β-carbon, leading to different products. A common pathway for activated cyclobutanones is a semipinacol-type rearrangement, where ring expansion occurs to form a more stable cyclopentanone (B42830) derivative. For example, acid treatment of isopropenylcyclobutanols leads to the formation of 2,2-dimethylcyclopentanones. ugent.be
The likely mechanism involves:
Protonation : The carbonyl oxygen is protonated by the acid catalyst. youtube.com
Ring Cleavage : The C-C bond adjacent to the carbonyl begins to break, forming a carbocation or a species with significant carbocationic character. The stability of the potential carbocation influences the reaction path.
Nucleophilic Attack/Rearrangement : A nucleophile can attack the carbocation, or a bond can migrate to give a ring-expanded product, relieving strain.
Under mass spectrometry conditions, which involve fragmentation in the gas phase, ketones show characteristic cleavage patterns, often involving the loss of small neutral molecules like CO or alkenes (α-cleavage). libretexts.org
Base-catalyzed reactions of cyclobutanones can lead to a variety of rearrangements. One of the most important is the Favorskii rearrangement, which typically leads to ring contraction. The mechanism generally involves the formation of an enolate followed by intramolecular nucleophilic attack to form a bicyclic cyclopropanone (B1606653) intermediate. This intermediate is then opened by a nucleophile (like hydroxide (B78521) or an alkoxide) to yield a carboxylic acid derivative with a smaller ring.
For this compound, a base-catalyzed rearrangement could potentially yield a substituted cyclopropanecarboxylic acid. Computational studies on the related cyclobutane-1,2-dione show that a benzilic acid-type rearrangement, which also involves ring contraction, is a highly feasible pathway under basic conditions. beilstein-journals.org This proceeds through the addition of hydroxide, formation of a tetrahedral intermediate, and subsequent rearrangement to form a 1-hydroxycyclopropane-1-carboxylate. beilstein-journals.org
Alternatively, if there are acidic protons on the α-carbon, base can induce retro-aldol type reactions, leading to ring cleavage and the formation of linear ketone products. stackexchange.com
The electrophilic nature of the carbonyl carbon in this compound, enhanced by the ring strain, makes it a target for various nucleophiles. The reaction of cyclobutane derivatives with nucleophiles such as amines, cyanide, or organometallic reagents can lead to ring-opening. researchgate.net
The general pathway involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. The fate of this intermediate determines the final product:
Simple Addition : If the intermediate is stable and is worked up under neutral or mildly acidic conditions, a cyclobutanol (B46151) derivative may be formed.
Ring Opening : The strain in the four-membered ring can facilitate the cleavage of one of the C-C bonds. For instance, reaction of a cyclobutane dimer of a barbituric acid derivative with amines or cyanide led to the cleavage of the cyclobutane ring to produce substituted barbiturates. researchgate.net
The specific outcome depends heavily on the nature of the nucleophile, the solvent, and the reaction temperature.
| Catalyst/Reagent Type | General Mechanism | Potential Outcome for this compound | Reference Reaction |
|---|---|---|---|
| Acid (e.g., H₂SO₄) | Protonation, Carbocation formation, Rearrangement/Nucleophilic attack | Ring expansion to a cyclopentanone derivative or formation of a linear ketone | Acid-catalyzed opening of epoxides libretexts.org |
| Base (e.g., NaOH) | Enolate formation, Intramolecular attack (Favorskii-type) | Ring contraction to a cyclopropanecarboxylic acid derivative | Benzilic acid rearrangement of cyclobutane-1,2-dione beilstein-journals.org |
| Nucleophiles (e.g., RNH₂, CN⁻) | Nucleophilic addition to carbonyl, Ring cleavage | Formation of linear amides, nitriles, or other functionalized chains | Ring opening of barbituric acid dimer with amines researchgate.net |
Transition Metal-Catalyzed Ring Cleavage
The strained four-membered ring of cyclobutanone derivatives makes them susceptible to C-C bond cleavage, a process that can be effectively catalyzed by transition metals. nih.gov This strategy offers a powerful method for the synthesis of more complex molecular scaffolds. clasit.org In the context of 3-arylcyclobutanones, such as this compound, these reactions can be initiated by the cleavage of different C-C bonds within the cyclobutane ring, leading to various products depending on the catalytic system and reaction conditions.
Rhodium and palladium complexes have been instrumental in mediating the ring-opening reactions of cyclobutanones. researchgate.net For instance, rhodium(I) catalysts can promote the cleavage of the C1-C2 bond, leading to the formation of a rhodacyclopentanone intermediate. This intermediate can then undergo further transformations, such as β-carbon elimination or insertion reactions, to yield a variety of products.
Similarly, palladium-catalyzed reactions have been employed for the ring cleavage of cyclobutanone derivatives. researchgate.net These reactions often proceed through an oxidative addition of the C-C bond to a low-valent palladium species. The resulting palladacyclopentanone can then participate in cross-coupling reactions or other transformations. researchgate.net The presence of the ortho-methylphenyl group in this compound can influence the regioselectivity of the C-C bond cleavage and the subsequent reaction pathways.
A notable application of transition metal catalysis is the ring expansion of cyclobutanones to form larger ring systems. For example, nickel-catalyzed reactions of o-bromophenylcyclobutanones have been shown to produce indanones through a C-C bond reconstruction sequence. researchgate.net This type of transformation highlights the synthetic utility of transition metal-catalyzed ring cleavage in accessing valuable carbocyclic frameworks. researchgate.net
Table 1: Examples of Transition Metal-Catalyzed Reactions of Cyclobutanone Derivatives
| Catalyst/Reagent | Substrate Type | Product Type | Reference |
| Rh(I) complexes | Cyclobutanones | Various, via rhodacyclopentanone | researchgate.net |
| Pd(0) complexes | Cyclobutanone derivatives | Various, via palladacyclopentanone | researchgate.net |
| Ni catalysts / H₂O | o-bromophenylcyclobutanones | Indanones | researchgate.net |
| Ir catalysts | Prochiral tert-cyclobutanols | β-methyl-substituted ketones | nih.gov |
Rearrangement Reactions of the Cyclobutanone Core
The inherent strain in the cyclobutanone ring of this compound makes it a substrate for various rearrangement reactions, leading to the formation of new carbocyclic and heterocyclic systems. These transformations are often promoted by acidic or basic conditions and can proceed through different mechanistic pathways.
Semipinacol rearrangements are a class of reactions involving the 1,2-migration of a carbon or hydrogen atom in a molecule containing a leaving group adjacent to a hydroxyl group, ultimately forming a ketone or aldehyde. wikipedia.orgsynarchive.com While the classic pinacol (B44631) rearrangement starts with a 1,2-diol, the semipinacol rearrangement initiates from a substrate with a leaving group at one of the adjacent carbons. wikipedia.orglibretexts.org
In the context of this compound, a semipinacol-type rearrangement can be envisioned following the nucleophilic addition to the carbonyl group to form a tertiary alcohol. Subsequent activation of a vicinal group can trigger the rearrangement. For instance, the reaction of [3-(arylsulfonyl)bicyclo[1.1.0]butan-1-yl]alkanols, which are structurally related to derivatives of 3-substituted cyclobutanones, undergo acid- or halogen-mediated semipinacol rearrangements to form spirocyclic compounds. nih.gov
The general mechanism involves the formation of an electrophilic carbon center adjacent to an oxygen-bearing carbon, which drives the 1,2-migration of a C-C or C-H bond to generate a carbonyl group. synarchive.comrsc.org The migratory aptitude of the groups attached to the carbon bearing the leaving group often dictates the outcome of the rearrangement. youtube.com
The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.orgorganic-chemistry.org This reaction is a valuable tool in organic synthesis for the formation of lactones, which are cyclic esters. wikipedia.orgbritannica.com The reaction was first reported by Adolf von Baeyer and Victor Villiger in 1899. wikipedia.org
When this compound is subjected to Baeyer-Villiger oxidation, the oxygen atom can be inserted on either side of the carbonyl group, leading to two possible regioisomeric lactones. The regioselectivity of the Baeyer-Villiger oxidation is generally governed by the migratory aptitude of the adjacent carbon atoms, with more substituted carbons migrating preferentially. libretexts.org Therefore, the migration of the more substituted tertiary carbon is expected to be favored over the less substituted secondary carbon, leading to the formation of the corresponding lactone. organic-chemistry.org
The reaction mechanism involves the initial attack of the peroxyacid on the protonated carbonyl group to form a Criegee intermediate. nih.gov This is followed by the migration of one of the α-carbons to the adjacent oxygen atom, with the concurrent departure of the carboxylate leaving group. wikipedia.org The choice of oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a Lewis acid, can influence the reaction's efficiency and selectivity. organic-chemistry.orgsigmaaldrich.com Asymmetric versions of the Baeyer-Villiger oxidation have also been developed to produce chiral lactones from racemic or prochiral ketones. nih.govchemrxiv.org
Table 2: Regioselectivity in Baeyer-Villiger Oxidation
| Migrating Group | Migratory Aptitude |
| Tertiary alkyl | Highest |
| Secondary alkyl, Phenyl | High |
| Primary alkyl | Moderate |
| Methyl | Lowest |
This table provides a general trend for migratory aptitude in Baeyer-Villiger oxidations. organic-chemistry.org
Under certain conditions, particularly with strong acids, this compound can undergo skeletal rearrangements to form other cyclic systems, most notably indanones. The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is a common method for synthesizing 1-indanones. nih.govmdpi.com In the case of 3-(2-methylphenyl)propionic acid, which can be conceptually derived from the ring opening of this compound, cyclization readily occurs to yield 4-methyl-1-indanone. mdpi.com
The mechanism of this rearrangement likely involves the protonation of the carbonyl oxygen, followed by cleavage of one of the C-C bonds of the cyclobutanone ring to generate a carbocationic intermediate. This intermediate can then undergo an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) onto the pendant phenyl ring, followed by deprotonation to afford the indanone product. The presence of the methyl group on the phenyl ring can influence the regioselectivity of the cyclization.
Reactivity at the Carbonyl Group
The carbonyl group of this compound is a key site of reactivity, participating in reactions such as enolization and subsequent enolate chemistry.
Enolization is the process by which a carbonyl compound is converted to its enol or enolate form. pitt.edu The protons on the carbons alpha to the carbonyl group (α-protons) of this compound are acidic and can be removed by a base to form an enolate. masterorganicchemistry.comlibretexts.org The resulting enolate is a powerful nucleophile and can react with various electrophiles. masterorganicchemistry.com
The formation of the enolate can be controlled to be either under kinetic or thermodynamic conditions. pitt.edu The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically leads to the formation of the kinetic enolate, which is the less substituted and less stable enolate that is formed faster. pitt.edulibretexts.org Conversely, using a weaker base at higher temperatures allows for equilibrium to be established, favoring the formation of the more stable, more substituted thermodynamic enolate. pitt.edu
In the case of this compound, there are two α-carbons, and deprotonation can lead to two different enolates. The regioselectivity of enolate formation can be influenced by the steric hindrance imposed by the 3-(2-methylphenyl) group. "Soft enolization" conditions have been shown to provide improved regiocontrol in the formation of enoxysilanes from 3-substituted cycloalkanones. nih.gov
Once formed, the enolate of this compound can participate in a variety of C-C bond-forming reactions, such as alkylation. uwo.caubc.ca The reaction of the enolate with an alkyl halide, for example, would introduce an alkyl group at the α-position. The stereochemical outcome of such alkylation reactions on cyclic systems can be influenced by the conformation of the enolate and the approach of the electrophile. ubc.ca The reaction of cyclobutanone enolates with phenyl vinyl sulfoxide (B87167) has been shown to lead to the formation of bicyclo[n.2.0]alkan-1-ols. rsc.org
Table 3: Common Bases for Enolate Formation
| Base | pKa of Conjugate Acid | Typical Use |
| Lithium diisopropylamide (LDA) | ~36 | Kinetic enolate formation |
| Sodium hydride (NaH) | >45 | Strong, non-nucleophilic base |
| Sodium amide (NaNH₂) | ~34 | Strong base |
| Sodium ethoxide (NaOEt) | ~16 | Thermodynamic enolate formation |
Data sourced from various organic chemistry resources. libretexts.orgbham.ac.uk
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
Non-stabilized ylides (e.g., those prepared from simple alkyltriphenylphosphonium halides) typically lead to the formation of (Z)-alkenes.
Stabilized ylides (e.g., those containing an electron-withdrawing group like an ester or a cyano group) generally favor the formation of (E)-alkenes. organic-chemistry.org
Semi-stabilized ylides (e.g., benzyl (B1604629) or allyl ylides) often provide a mixture of (E) and (Z)-isomers.
In the case of this compound, its reaction with a non-stabilized ylide such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would be expected to yield 1-methylene-3-(2-methylphenyl)cyclobutane. The reaction with stabilized ylides, such as (carbomethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Me), would likely produce the corresponding (E)- and (Z)-isomeric ethylidene cyclobutane derivatives, with a predominance of the (E)-isomer.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.org A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed, simplifying product purification. organic-chemistry.org Furthermore, the HWE reaction almost exclusively produces (E)-alkenes when stabilized phosphonate esters are used. nrochemistry.com This high (E)-selectivity is a result of thermodynamic control in the elimination of the oxaphosphetane intermediate. nrochemistry.com
For this compound, an HWE reaction with a stabilized phosphonate reagent like triethyl phosphonoacetate would be expected to yield the corresponding ethyl (E)-2-(3-(2-methylphenyl)cyclobutylidene)acetate with high stereoselectivity. The reaction is typically carried out using a base such as sodium hydride in an aprotic solvent like tetrahydrofuran.
| Olefination Reaction | Reagent Type | Expected Major Product Stereochemistry |
| Wittig Reaction | Non-stabilized Ylide | (Z)-alkene |
| Wittig Reaction | Stabilized Ylide | (E)-alkene |
| Horner-Wadsworth-Emmons Reaction | Stabilized Phosphonate | (E)-alkene |
Reactivity of the 2-Methylphenyl Substituent and Its Influence on Ring Reactivity
The presence of the 2-methylphenyl substituent at the 3-position of the cyclobutanone ring is expected to have a significant impact on the ketone's reactivity through a combination of electronic and steric effects.
The inherent ring strain of the cyclobutanone ring system renders the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to less strained cyclic ketones like cyclohexanone (B45756). liskonchem.com The substituent at the 3-position can further modulate this reactivity.
Electronic Effects:
The 2-methylphenyl group is generally considered to be weakly electron-donating due to the inductive effect of the methyl group and the hyperconjugation of the aromatic ring. This electron-donating nature would slightly decrease the electrophilicity of the carbonyl carbon in this compound compared to an unsubstituted cyclobutanone. Electron-donating groups tend to destabilize the partial positive charge on the carbonyl carbon, making it less attractive to nucleophiles. doubtnut.com However, this effect is likely to be modest.
Steric Effects:
The steric hindrance imposed by the 2-methylphenyl group is a more significant factor. The ortho-methyl group on the phenyl ring adds considerable bulk. During a nucleophilic attack on the carbonyl carbon, which occurs at an angle of approximately 107 degrees to the plane of the carbonyl group (the Bürgi-Dunitz trajectory), the approaching nucleophile will experience steric repulsion from the 2-methylphenyl group. fiveable.me This steric hindrance can be expected to slow down the rate of nucleophilic addition reactions, including the initial attack of the ylide in a Wittig reaction or the phosphonate carbanion in an HWE reaction.
The orientation of the 2-methylphenyl group relative to the plane of the cyclobutane ring will also influence the steric accessibility of the carbonyl group. The molecule can exist in different conformations, and the most stable conformation will likely position the bulky substituent in a way that minimizes steric interactions. However, any conformation will present a degree of steric hindrance to the incoming nucleophile.
Advanced Spectroscopic and Computational Approaches to Elucidate Structure and Reactivity
Application of Advanced NMR Techniques for Conformational Analysis and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Advanced NMR techniques, particularly two-dimensional (2D) methods, are crucial for unambiguously assigning stereochemistry and analyzing the conformational landscape of complex molecules like 3-(2-Methylphenyl)cyclobutan-1-one.
2D NMR Spectroscopy (e.g., NOESY, COSY, HSQC, HMBC) for Proximity and Connectivity
Two-dimensional NMR experiments provide correlations between different nuclei, offering insights into bonding and through-space proximity.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds (²JHH and ³JHH). uchile.cl For this compound, COSY would be instrumental in identifying the proton spin systems within the cyclobutane (B1203170) ring and the tolyl group. Cross-peaks would be expected between the methine proton at C3 and the adjacent methylene (B1212753) protons at C2 and C4. Similarly, correlations would be observed among the aromatic protons of the tolyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. uchile.cl This experiment allows for the unambiguous assignment of the ¹³C signals corresponding to each protonated carbon in the molecule. For instance, the signal for the C3 methine proton would show a correlation to the C3 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH). uchile.clhuji.ac.illibretexts.orgresearchgate.netdoi.org This is particularly valuable for identifying quaternary carbons and for connecting different spin systems. In this compound, HMBC correlations would be expected from the methyl protons of the tolyl group to the C1' and C2' carbons of the aromatic ring, and from the cyclobutane protons to the carbonyl carbon (C1) and the carbons of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining spatial proximity between protons, regardless of whether they are connected through bonds. libretexts.orgyoutube.com This is particularly useful for conformational and stereochemical analysis. For this compound, NOESY could reveal through-space interactions between the protons of the methyl group on the tolyl ring and the protons on the cyclobutane ring, providing information about the preferred orientation of the phenyl ring relative to the cyclobutane ring.
A hypothetical table of expected 2D NMR correlations for this compound is presented below.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |
|---|---|---|---|---|
| H3 (methine) | H2, H4 | C3 | C1, C2, C4, C1', C2', C6' | H2, H4, Aromatic Protons, Methyl Protons |
| H2, H4 (methylenes) | H3, other H2/H4 | C2, C4 | C1, C3, C5 | H3, Aromatic Protons, other H2/H4 |
| Aromatic Protons | Other Aromatic Protons | Aromatic CH Carbons | Other Aromatic Carbons, C3 | H3, H2, H4, Methyl Protons |
| Methyl Protons | - | Methyl Carbon | C1', C2' | Aromatic Protons, H3 |
Dynamic NMR for Rotational Barriers or Ring Inversion Studies
The cyclobutane ring is not planar and undergoes a dynamic process called ring-puckering or ring inversion. nih.govvu.nl Furthermore, rotation around the C3-C1' bond connecting the cyclobutane ring and the phenyl group may be hindered due to steric interactions between the ortho-methyl group and the cyclobutane ring. researchgate.netnih.govscielo.org.mx
Dynamic NMR (DNMR) spectroscopy is an effective technique for studying these types of conformational changes that occur on the NMR timescale. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these dynamic processes. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for the different conformers may be observed. As the temperature is increased, these signals broaden, coalesce, and eventually sharpen into time-averaged signals. Line shape analysis of these variable-temperature spectra can provide quantitative information about the rates of exchange and the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational processes. researchgate.net For this compound, DNMR studies could provide valuable insights into the energetics of both the cyclobutane ring inversion and the rotation of the 2-methylphenyl group.
Vibrational Spectroscopy (IR and Raman) for Elucidating Specific Functional Group Interactions and Strain Effects
For this compound, the most characteristic absorption in the IR spectrum would be the strong stretching vibration of the carbonyl group (C=O) of the cyclobutanone (B123998) ring. The frequency of this absorption is sensitive to ring strain; for cyclobutanone itself, this band appears at a higher frequency (around 1780-1790 cm⁻¹) compared to a less strained ketone like cyclohexanone (B45756) (around 1715 cm⁻¹). This is due to the increased s-character of the C-C bonds in the strained four-membered ring, which strengthens the exocyclic C=O bond.
The IR and Raman spectra would also exhibit characteristic bands for the aromatic C-H stretching and bending vibrations, as well as the C=C stretching vibrations of the phenyl ring. The presence of the ortho-methyl group may lead to subtle shifts in the positions and intensities of these bands compared to an unsubstituted phenyl ring due to electronic and steric effects. researchgate.netpsu.edu Vibrational modes associated with the cyclobutane ring, such as CH₂ scissoring and rocking vibrations, would also be present. A detailed analysis of the vibrational spectra, often aided by computational calculations, can provide a comprehensive picture of the molecule's vibrational framework. nih.govnih.gov
Table 2: Predicted ajor Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (ketone) | 1780 - 1795 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| CH₂ Bending (Scissoring) | 1440 - 1470 | Medium |
| Aromatic C-H Bending (Out-of-plane) | 690 - 900 | Strong |
Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is a characteristic fingerprint of the molecule and can provide valuable structural information. libretexts.orglibretexts.orgwikipedia.org
For this compound, the molecular ion peak would be expected, confirming the molecular weight of the compound. The fragmentation pathways would likely be dictated by the presence of the ketone and the substituted aromatic ring. Common fragmentation patterns for ketones involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available. miamioh.eduwhitman.edu
Key fragmentation pathways for this compound could include:
α-Cleavage: Cleavage of the C1-C2 or C1-C4 bonds of the cyclobutanone ring, leading to the loss of ethylene (B1197577) (C₂H₄) or related fragments.
Cleavage of the C3-substituent bond: Loss of the 2-methylphenyl group or the cyclobutanone moiety.
Formation of a tropylium (B1234903) ion: Alkyl-substituted benzenes often show a characteristic peak at m/z 91, corresponding to the stable tropylium ion formed by rearrangement. The presence of a methyl group on the phenyl ring could lead to a prominent peak at m/z 105.
Loss of CO: Cleavage of the carbonyl group as a neutral carbon monoxide molecule.
A detailed analysis of the high-resolution mass spectrum would allow for the determination of the elemental composition of the fragments, aiding in the elucidation of the fragmentation mechanisms.
Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Possible Fragment Ion | Potential Origin |
|---|---|---|
| 174 | [C₁₂H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 146 | [C₁₀H₁₀O]⁺˙ | M⁺˙ - C₂H₄ (α-cleavage) |
| 105 | [C₈H₉]⁺ | Tropylium-type ion from 2-methylphenyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and torsion angles. mdpi.comnih.gov This would allow for the direct visualization of the puckered conformation of the cyclobutane ring and the relative orientation of the 2-methylphenyl substituent. acs.org
Furthermore, the crystal structure would reveal the nature of intermolecular interactions, such as hydrogen bonding (if applicable, though unlikely for this molecule), van der Waals forces, and potential π-π stacking interactions between the aromatic rings of adjacent molecules. This information is crucial for understanding the packing of the molecules in the crystal lattice and can influence the physical properties of the solid material. For substituted cyclobutanes, solid-state structures can provide experimental validation for the conformations predicted by computational methods. nih.gov
Quantum Chemical Calculations and Molecular Dynamics
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing insights into molecular properties that are difficult to measure directly. nih.gov For this compound, DFT calculations can be used to:
Optimize the geometry: Predict the most stable conformation of the molecule in the gas phase, including the puckering of the cyclobutane ring and the torsional angle of the phenyl group. nih.govacs.org
Calculate NMR and vibrational spectra: The calculated chemical shifts and vibrational frequencies can be compared with experimental data to aid in the assignment of the spectra. nih.govnih.gov
Determine reaction energetics: Calculate the energy barriers for conformational changes, such as ring inversion and bond rotation, which can be compared with the results from dynamic NMR studies. researchgate.net
Analyze electronic properties: Provide information about the distribution of electron density, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential, which are important for understanding the molecule's reactivity.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in solution over time. nih.govacs.orgrsc.org By simulating the motion of the molecule and the surrounding solvent molecules, MD can provide a detailed picture of the conformational landscape, the rates of interconversion between different conformers, and the influence of the solvent on the molecular structure and dynamics. This approach can provide a more realistic model of the molecule's behavior in a condensed phase compared to gas-phase quantum chemical calculations.
Conformational Energy Landscapes and Ring Puckering Analysis
Computational studies on similar flexible cyclic molecules demonstrate that density functional theory (DFT) can be employed to calculate these potential energy surfaces (PESs). niscpr.res.in The puckering of the cyclobutane ring can be described by a puckering amplitude and a phase angle. For 3-arylcyclobutanones, the puckering is influenced by the steric and electronic nature of the substituent. The 2-methylphenyl group in this compound is expected to adopt a pseudo-equatorial position to minimize steric interactions with the cyclobutane ring hydrogens.
The puckering motion itself is a dynamic process, and molecules can interconvert between different puckered conformations. youtube.comyoutube.com For cyclobutane, this interconversion has a low energy barrier. researchgate.net In substituted cyclobutanones, the energy barrier and the relative energies of the conformers are influenced by the substituent. A detailed computational analysis would involve calculating the potential energy surface by systematically varying the ring puckering coordinates and the dihedral angle of the aryl substituent.
Table 1: Illustrative Calculated Conformational Energy Data for a Substituted Cyclobutane (Hypothetical)
| Conformer | Puckering Angle (°) | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Equatorial Puckered | 25 | 45 | 0.0 |
| Axial Puckered | 23 | 48 | 2.5 |
| Planar Transition State | 0 | - | 5.8 |
This table is illustrative and based on general principles of cyclobutane conformational analysis. Actual values for this compound would require specific computational studies.
Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)
The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding its reactivity. youtube.com The energy gap between the HOMO and LUMO provides a measure of the molecule's excitability and chemical reactivity. nih.govnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methylphenyl group, while the LUMO is likely centered on the carbonyl group's π* antibonding orbital. This separation of frontier orbitals is characteristic of aryl ketones and has significant implications for their photochemical behavior. Upon absorption of light, an electron is promoted from the HOMO to the LUMO, leading to an excited state with charge-transfer character.
The charge distribution within the molecule can be quantified using population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis. stackexchange.comwikipedia.orgyoutube.com These calculations provide partial atomic charges, offering insights into the electrostatic potential and the sites most susceptible to nucleophilic or electrophilic attack. researchgate.net In this compound, the carbonyl oxygen would possess a significant negative partial charge, while the carbonyl carbon would be electrophilic.
While specific HOMO-LUMO energy values for this compound are not available in the searched literature, DFT calculations on analogous aromatic ketones can provide an estimate. For example, DFT studies on other organic molecules have shown HOMO-LUMO gaps in the range of 4-5 eV. irjweb.com
Table 2: Representative Frontier Orbital Energies for an Aryl Ketone (Illustrative)
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.5 | π* orbital of the C=O group |
| HOMO | -6.0 | π orbital of the aromatic ring |
| HOMO-LUMO Gap | 4.5 | n → π transition character* |
This table provides illustrative energy values. Precise values for this compound would necessitate specific quantum chemical calculations.
Transition State Modeling for Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the transition states of chemical reactions. modgraph.co.uk For this compound, a key photochemical process is the Norrish Type I reaction, which involves the cleavage of the α-carbon-carbonyl carbon bond upon photoexcitation. wikipedia.orgchem-station.comyoutube.comyoutube.com
This reaction proceeds through a short-lived biradical intermediate. chem-station.com Transition state modeling using methods like CASSCF (Complete Active Space Self-Consistent Field) or time-dependent DFT (TD-DFT) can map out the potential energy surface of the excited state and locate the transition state for this bond cleavage. mpg.de The calculated activation energy for the transition state provides a quantitative measure of the reaction rate.
The presence of the 2-methylphenyl substituent can influence the stability of the resulting radical intermediates and thus affect the regioselectivity and efficiency of the Norrish reaction. Computational modeling can help to predict whether the C1-C2 or C1-C4 bond is more likely to cleave.
Furthermore, computational studies can explore competing reaction pathways, such as decarbonylation to form a cyclopropane (B1198618) derivative or ring-opening to form an alkene and a ketene (B1206846). mpg.de By comparing the energy barriers for the transition states of these different pathways, it is possible to predict the major photoproducts.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A crucial aspect of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate the computational model and confirm the molecular structure. researchgate.net
For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method. niscpr.res.inresearchgate.net These predicted spectra can be compared to experimentally obtained NMR data to aid in the assignment of peaks and confirm the proposed structure. pdx.educsustan.edu
Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. researchgate.netlibretexts.orglibretexts.org The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with the experimental IR spectrum to assign the observed absorption bands to specific vibrational modes of the molecule. For instance, the characteristic C=O stretching frequency in cyclobutanones is a prominent feature in their IR spectra. libretexts.org A DFT study on a related cyclobutane derivative showed good correlation between experimental and simulated FT-IR and NMR results. nanobioletters.com
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Substituted Cyclobutanone
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm, -CH₂-CO-) | 2.8 - 3.2 | 2.9 - 3.3 |
| ¹³C NMR (δ, ppm, C=O) | 205 - 215 | 209 |
| IR (cm⁻¹, C=O stretch) | 1780 - 1800 | 1785 |
This table is for illustrative purposes. The predicted values are typical ranges based on computational studies of similar ketones. Experimental values are hypothetical.
Non-adiabatic Dynamics and Photochemical Pathway Predictions
Photochemical reactions often involve transitions between different electronic states, a process that cannot be described within the Born-Oppenheimer approximation. arxiv.org Non-adiabatic dynamics simulations, such as trajectory surface hopping, are employed to model these processes. mdpi.comunipi.itdiva-portal.org These simulations follow the trajectory of the molecule on the excited-state potential energy surface and allow for "hops" between different electronic states at regions of strong coupling, such as conical intersections.
For this compound, non-adiabatic dynamics simulations can provide a detailed picture of the events following photoexcitation. arxiv.org These simulations can predict the lifetimes of the excited states, the quantum yields of different photochemical reactions (e.g., Norrish Type I cleavage, intersystem crossing to a triplet state), and the branching ratios between different product channels. mpg.de
Recent studies on the photochemistry of cyclobutanone have highlighted the complexity of its excited-state dynamics, with multiple competing dissociation pathways. mpg.de The substitution with a 2-methylphenyl group would be expected to influence these pathways by altering the energies and topographies of the relevant potential energy surfaces. Non-adiabatic dynamics simulations would be essential to unravel these substituent effects and make precise predictions about the photochemical fate of this compound. arxiv.orgunipi.it
Applications of 3 2 Methylphenyl Cyclobutan 1 One in Complex Molecule Synthesis
As a Chiral Building Block in Natural Product Synthesis
The synthesis of natural products often requires precise control over stereochemistry, and chiral building blocks are essential for this purpose. While specific examples of the direct use of 3-(2-Methylphenyl)cyclobutan-1-one in the total synthesis of natural products are not extensively documented in publicly available research, its structural motifs are present in various biologically relevant molecules. Cyclobutane (B1203170) derivatives, in general, are found in a range of natural products and are considered important intermediates in their synthesis.
Precursors to Biologically Active Scaffolds (excluding direct biological activity)
The this compound scaffold serves as a valuable precursor for creating more complex molecular frameworks that are known to exhibit biological activity. The cyclobutane ring imparts a degree of conformational rigidity that is often sought after in drug design. The transformation of the ketone functionality and the aromatic ring can lead to a diverse array of structures.
For instance, the ketone can be a handle for introducing new stereocenters. A key reaction in this context is the Baeyer-Villiger oxidation, which converts ketones into esters, and in the case of cyclic ketones, into lactones. organic-chemistry.orgwikipedia.org The stereoselective version of this reaction, particularly the asymmetric Baeyer-Villiger oxidation of 3-substituted cyclobutanones, can produce chiral lactones with high enantiomeric excess. chemrxiv.org These chiral lactones are versatile intermediates, capable of being transformed into a variety of biologically active scaffolds. The migratory aptitude in the Baeyer-Villiger oxidation is a key factor, with more substituted groups generally migrating preferentially. organic-chemistry.orgyoutube.com
| Reactant | Reaction | Product Type | Significance |
| This compound | Asymmetric Baeyer-Villiger Oxidation | Chiral γ-lactone | Precursor for enantiomerically pure compounds. |
| This compound | Reduction followed by functionalization | Substituted cyclobutane derivatives | Introduction of new pharmacophores. |
Role in the Synthesis of Synthetic Organic Scaffolds
The unique structural features of this compound also make it a valuable component in the construction of novel synthetic organic scaffolds, including polycyclic and heterocyclic systems, as well as functional materials.
Precursors to Polycyclic and Heterocyclic Systems
The cyclobutane ring can be a key element in the formation of larger, more complex ring systems. Ring-expansion reactions are a common strategy where the four-membered ring of a cyclobutanone (B123998) derivative can be enlarged to form five- or six-membered rings. Additionally, the ketone functionality can be used as a starting point for building fused heterocyclic rings. For example, condensation reactions with various binucleophiles can lead to the formation of a wide range of heterocyclic structures. nih.gov While direct examples with this compound are not prevalent in the literature, the general reactivity of cyclobutanones supports this potential application.
Building Blocks for Functional Materials (e.g., monomers)
Cyclobutane-containing molecules are being explored as monomers for the synthesis of novel polymers and functional materials. The rigidity of the cyclobutane ring can impart unique thermal and mechanical properties to the resulting polymers. The this compound molecule, after suitable modification, could potentially serve as a monomer. For instance, conversion of the ketone to other functional groups, such as diols or diamines, would allow it to be incorporated into polyesters or polyamides.
Enabling Diverse Synthetic Transformations
The reactivity of the ketone in this compound allows for a wide array of synthetic transformations, making it a versatile intermediate.
One of the most fundamental transformations is the Wittig reaction, which converts ketones into alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction would allow for the introduction of a double bond at the C1 position of the cyclobutane ring, opening up possibilities for further functionalization through alkene chemistry. The stereochemistry of the resulting alkene in a Wittig reaction can often be controlled by the choice of the ylide and reaction conditions. berkeley.eduorganic-chemistry.org
Other important reactions include aldol (B89426) condensations, Grignard reactions, and various reduction and oxidation reactions, all of which can be used to elaborate the structure of this compound into more complex and functionally diverse molecules.
| Reaction Type | Reactant | Reagent(s) | Product Type |
| Wittig Reaction | This compound | Phosphonium ylide | 1-Alkylidene-3-(2-methylphenyl)cyclobutane |
| Baeyer-Villiger Oxidation | This compound | Peroxyacid (e.g., m-CPBA) | γ-Lactone |
| Reduction | This compound | Reducing agent (e.g., NaBH4) | 3-(2-Methylphenyl)cyclobutan-1-ol |
| Grignard Reaction | This compound | Organomagnesium halide (e.g., CH3MgBr) | 1-Alkyl-3-(2-methylphenyl)cyclobutan-1-ol |
Historical and Future Perspectives in 3 2 Methylphenyl Cyclobutan 1 One Research
Evolution of Synthetic Strategies for Cyclobutanone (B123998) Derivatives
The synthesis of the cyclobutanone core has evolved significantly from early, often low-yielding methods to more sophisticated and efficient strategies. Historically, the construction of this strained four-membered ring has been a formidable challenge, leading chemists to develop a diverse array of synthetic approaches.
One of the earliest and most fundamental methods for constructing cyclobutanone rings is the [2+2] cycloaddition of a ketene (B1206846) with an alkene. baranlab.orgnih.gov This method, a cornerstone of cyclobutane (B1203170) chemistry, involves the reaction of a ketene, which can be generated in situ from an acyl chloride and a non-nucleophilic base, with an olefin. libretexts.org For the synthesis of a molecule like 3-(2-methylphenyl)cyclobutan-1-one, this would conceptually involve the reaction of a suitable ketene with 2-methylstyrene (B165405). The regioselectivity of this thermal reaction is generally predictable, with the more electron-rich atom of the alkene reacting with the electron-poor carbonyl carbon of the ketene. libretexts.org
Another classic approach is the Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548). nih.gov While this reaction primarily yields four-membered ethers, subsequent rearrangement or cleavage of the oxetane ring can provide access to cyclobutane derivatives. However, this method is often limited by issues of regioselectivity and stereoselectivity. mdpi.com
Ring expansion reactions have also been a fruitful avenue for cyclobutanone synthesis. A common strategy involves the rearrangement of cyclopropanol (B106826) derivatives. For instance, the acid-catalyzed rearrangement of cyclopropylcarbinol is a known route to cyclobutanol (B46151), which can then be oxidized to cyclobutanone. ru.nlorientjchem.org Similarly, the rearrangement of oxaspiropentanes, which can be formed from the epoxidation of methylenecyclopropanes, provides another entry to the cyclobutanone skeleton. wikipedia.org
Early syntheses also relied on cyclodialkylation methods, where a protected carbonyl group, such as a 1,3-dithiane, is alkylated with a 1,3-dihalopropane to form the four-membered ring, followed by deprotection to reveal the ketone. wikipedia.org
These foundational strategies, summarized in the table below, laid the groundwork for the more advanced and catalytic methods that dominate the field today.
| Evolution of Synthetic Strategies for Cyclobutanone Derivatives | | :--- | :--- | | Strategy | Description | | [2+2] Ketene-Alkene Cycloaddition | A thermal cycloaddition between a ketene and an alkene to form a cyclobutanone ring. It is a primary and widely used method. consensus.app | | Photochemical [2+2] Cycloaddition | Reactions like the Paternò-Büchi reaction involve the light-induced cycloaddition of an excited carbonyl compound with an alkene to form an oxetane, a precursor to cyclobutane derivatives. libretexts.orgnih.gov | | Ring Expansion of Cyclopropanes | The rearrangement of cyclopropanol or cyclopropylcarbinol derivatives, often under acidic conditions or catalyzed by transition metals, to yield cyclobutanones. organic-chemistry.orgorgsyn.org | | Cyclodialkylation | The formation of the cyclobutane ring by reacting a protected carbonyl equivalent (e.g., a dithiane) with a 1,3-dihalopropane, followed by deprotection. wikipedia.org | | Degradation of Larger Rings | Methods involving the oxidative decarboxylation of five-carbon building blocks like cyclobutanecarboxylic acid have also been historically employed. wikipedia.org |
Emerging Methodologies and Catalytic Systems for Cyclobutanone Synthesis
Recent years have witnessed a surge in the development of novel and more efficient methods for synthesizing cyclobutanone derivatives, driven by the advent of advanced catalytic systems. These emerging methodologies offer improved selectivity, milder reaction conditions, and access to a wider range of functionalized and chiral cyclobutanones.
Transition metal catalysis has become a powerful tool in cyclobutanone synthesis. Catalysts based on rhodium, cobalt, nickel, palladium, and iridium have been employed in a variety of transformations. baranlab.orgresearchgate.netacs.orgresearchgate.netacs.org
Rhodium(I) and Nickel(0) catalysts have been used in the intramolecular insertion of olefins into the C-C bond of cyclobutanones, providing access to bridged ring systems. researchgate.net
Cobalt(II) catalysts , particularly those with chiral amidoporphyrin ligands, have enabled the asymmetric 1,4-C-H alkylation of diazoketones to construct cyclobutanone structures with high stereoselectivity. nih.gov Cobalt catalysis has also been shown to favor the formation of four-membered rings via enantioselective hydroacylation, overcoming the typical preference for five-membered ring formation. baranlab.org
Iridium catalysts have been utilized in a sequential enantioselective reduction of a ketone followed by a diastereospecific C-H silylation to create contiguous stereocenters on cyclobutanol precursors. acs.org
Palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl halides offer a route to structurally diverse cyclobutene (B1205218) and methylenecyclobutane (B73084) products. nih.gov
Organocatalysis has emerged as a complementary, metal-free approach. Chiral amines and amino acids have been used to catalyze enantioselective aldol (B89426) and Michael additions to cyclobutanone precursors. acs.org For example, (S)-tryptophan can catalyze the regioselective aldol reaction between 2-hydroxycyclobutanone and aromatic aldehydes. acs.org Singly Occupied Molecular Orbital (SOMO) catalysis, using chiral imidazolidinone catalysts, has been applied to the enantioselective α-allylation of cyclobutanones. acs.org
Flow chemistry is another emerging area, offering advantages in terms of safety, scalability, and reaction time. A flow process for the [2+2] cycloaddition of keteneiminium salts with ethylene (B1197577) gas has been developed, allowing for the rapid and mild synthesis of 2-substituted cyclobutanones. pku.edu.cn Electrochemical synthesis in continuous flow has also been demonstrated as a scalable method for creating the cyclobutane ring through oxidative enolate cyclization. rsc.orgmsu.edu
These modern approaches provide powerful tools for the synthesis of complex cyclobutanones like this compound, with the potential for high control over stereochemistry.
| Emerging Methodologies and Catalytic Systems | | :--- | :--- | :--- | | Methodology | Catalytic System | Description | | Transition Metal Catalysis | Rhodium, Cobalt, Nickel, Palladium, Iridium, Gold, Copper | Enables diverse reactions including C-C bond activation, enantioselective hydroacylation, cross-coupling, and ring expansions of precursors like 1-alkynyl cyclobutanols. nih.govresearchgate.netacs.orgresearchgate.net | | Organocatalysis | Chiral amines (e.g., proline derivatives), Amino acids (e.g., tryptophan) | Facilitates metal-free, enantioselective functionalizations such as aldol reactions, Mannich additions, and Michael additions on the cyclobutanone scaffold. acs.orgconsensus.app | | Flow Chemistry | - | Allows for rapid, mild, and scalable synthesis, for instance, in the [2+2] cycloaddition of keteneiminium salts and ethylene gas. pku.edu.cn | | Electrosynthesis | - | Provides a scalable and often safer alternative for ring formation, such as through oxidative enolate cyclization in a continuous flow reactor. rsc.orgmsu.edu | | Ring Expansion of Strained Precursors | Gold(I), Copper(I) | Catalytic rearrangement of precursors like 1-alkynyl cyclopropanols or borylative cyclization of alkynes to form highly functionalized cyclobutanones. nih.govnih.gov |
Future Directions in Mechanistic Studies and Theoretical Modeling
The future development of synthetic strategies for cyclobutanones is intrinsically linked to a deeper understanding of the underlying reaction mechanisms. Theoretical modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for elucidating the complex pathways of cyclobutanone formation and rearrangement.
[2+2] Cycloadditions: DFT studies have provided significant insights into the mechanism of the classic ketene-alkene cycloaddition. Calculations have confirmed that these reactions are typically concerted but asynchronous processes. orientjchem.orgpku.edu.cn Future theoretical work will likely focus on refining predictive models for regioselectivity and stereoselectivity, especially in complex intramolecular cases. For instance, DFT calculations have been used to model intramolecular [2+2] cycloadditions of ene-ketenes, revealing that the reaction proceeds through a transition state with carbocationic character. pku.edu.cn This understanding allows for the prediction of whether a fused-ring or bridged-ring cyclobutanone will be formed based on the stability of the respective carbocation-like transition states. pku.edu.cn Further studies on Lewis acid-catalyzed variants are also crucial, as computations have shown that Lewis acids lower the reaction barrier not just by altering orbital energies, but by changing the fundamental overlap mode of the frontier molecular orbitals. acs.orgresearchgate.net
Photochemical and Rearrangement Reactions: Theoretical modeling is also shedding light on the photodynamics of cyclobutanone. Trajectory surface hopping simulations are being used to predict the complex photochemistry of cyclobutanone upon excitation, mapping out the pathways of nonradiative decay and the formation of various photoproducts like cyclopropane (B1198618), propene, ethene, and ketene. arxiv.orgaip.org Understanding these fundamental processes is key to controlling photochemical reactions. Similarly, computational studies of rearrangement reactions, such as the SNi' ring closure to form vinylcyclobutanones, are helping to rationalize the observed stereochemical outcomes and will guide the development of new stereoselective rearrangements. researchgate.net
The synergy between experimental synthesis and theoretical modeling represents a powerful future direction. As computational methods become more accurate and accessible, they will play an increasingly vital role in predicting reaction outcomes, designing novel catalysts, and uncovering entirely new reaction pathways for the synthesis of complex cyclobutanones.
Potential for Novel Applications in Advanced Organic and Material Chemistry
The unique structural and electronic properties of the cyclobutanone scaffold make it a valuable building block with significant potential for novel applications in both advanced organic synthesis and materials science. While the specific compound this compound has not been extensively studied for specific applications, the broader class of cyclobutanone derivatives is finding increasing use in diverse fields.
Advanced Organic Synthesis: Cyclobutanones are highly versatile synthetic intermediates, primarily due to the inherent strain in their four-membered ring. acs.org This strain facilitates selective ring-opening, ring-expansion, and ring-contraction reactions, providing access to a wide variety of other carbocyclic and heterocyclic systems that are often difficult to synthesize by other means. acs.orgresearchgate.net
Building Blocks for Natural Products: The cyclobutane motif is present in numerous bioactive natural products. nih.govnih.govacs.org Synthetic routes to complex molecules such as piperarborenine B and drug candidates like belaperidone (B1667915) have utilized cyclobutane intermediates. nih.govacs.org The functional handles on cyclobutanones allow for their elaboration into these more complex targets.
Medicinal Chemistry: In drug discovery, the cyclobutane ring is increasingly used as a bioisostere for other groups, such as phenyl rings or alkenes. nih.gov Its rigid, three-dimensional structure can be used to enforce specific conformations on a molecule, which can lead to improved binding affinity and selectivity for biological targets. lifechemicals.comconsensus.app Cyclobutane-based scaffolds have been incorporated into αvβ3 integrin antagonists for potential anticancer applications, where the cyclobutane core serves as a metabolically stable central structure. rsc.org
Materials Science: The unique geometry and reactivity of cyclobutanes are being harnessed to create novel materials with advanced properties.
Polymers: Cyclobutane-containing polymers are an area of growing interest. These polymers can be synthesized via the [2+2] photopolymerization of diolefinic monomers. nih.govacs.org The resulting polymers, containing truxinate (cyclobutane) units in the backbone, can exhibit interesting properties such as high thermal stability. nih.gov Continuous flow photopolymerization is emerging as a scalable method to produce these materials. nih.gov
Liquid Crystals: The rigid and well-defined structure of the cyclobutane ring makes it a candidate for inclusion in liquid crystalline materials. Polysiloxane-based side-chain liquid crystal polymers, for example, rely on rigid mesogenic units to induce liquid crystalline phases, and cyclobutane derivatives could serve as novel components in such systems. mdpi.com
Stress-Responsive Materials: The ability of the cyclobutane ring to undergo mechanically induced ring-opening has led to its use as a "mechanophore" in stress-responsive polymers. When incorporated into a polymer chain, the cyclobutane unit can break under mechanical force, leading to changes in the material's properties, such as color or fluorescence, which can be used for damage sensing. lifechemicals.com
The future will likely see an expansion of cyclobutanone derivatives, including structures like this compound, being explored as key components in the design of new pharmaceuticals, functional polymers, and smart materials.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(2-Methylphenyl)cyclobutan-1-one to ensure high yield and purity?
- Methodological Answer : Synthesis of cyclobutanone derivatives typically involves cyclization reactions, such as [2+2] photocycloaddition or ring-closing metathesis. For aryl-substituted cyclobutanones, Friedel-Crafts alkylation using Lewis acid catalysts (e.g., AlCl₃) may be employed to introduce the aromatic substituent. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by HPLC (≥95% purity) are critical. Structural analogs like 3-(4-tert-butylphenyl)cyclobutan-1-one (CAS No. in ) highlight the importance of steric and electronic effects in optimizing reaction conditions .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The cyclobutanone carbonyl carbon appears at ~215–220 ppm (¹³C). Aromatic protons from the 2-methylphenyl group show splitting patterns consistent with para-substitution. Methyl protons resonate near δ 2.3 ppm.
- IR : A strong C=O stretch at ~1750–1780 cm⁻¹ confirms the ketone group.
- Comparative data from structurally similar compounds, such as 3-Methyl-3-phenylcyclopentan-1-one ( ), can validate assignments .
Q. What computational methods are suitable for modeling the conformational flexibility of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond angles, strain energy, and torsional barriers. Software like Gaussian or ORCA is used to optimize geometry and compute vibrational frequencies. For cyclobutanones, ring puckering and substituent orientation (e.g., methyl group steric effects) significantly impact stability .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed structures of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Programs like SHELXL ( ) refine atomic coordinates and thermal parameters. For example, SHELX’s robust handling of high-resolution data can resolve ambiguities in substituent positioning (e.g., distinguishing ortho vs. para substitution). Validation tools like PLATON ( ) check for missed symmetry or twinning .
Q. What strategies mitigate data contradictions in biological activity assays for this compound analogs?
- Methodological Answer :
- Dose-Response Curves : Use standardized IC₅₀/EC₅₀ protocols with triplicate measurements to minimize variability.
- Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions.
- Structural-Activity Relationship (SAR) : Compare analogs like 1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride () to identify pharmacophore elements. Contradictions may arise from impurities or off-target effects, necessitating LC-MS purity checks .
Q. How does hydrogen-bonding propensity influence the solid-state packing of this compound?
- Methodological Answer : Graph-set analysis ( ) categorizes hydrogen-bonding motifs (e.g., chains, rings). Cyclobutanone’s carbonyl oxygen can act as an acceptor, while methylphenyl groups contribute to van der Waals interactions. Crystal packing predictions using Mercury (CCDC) software align with experimental SC-XRD data to rationalize polymorphism or solvate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
